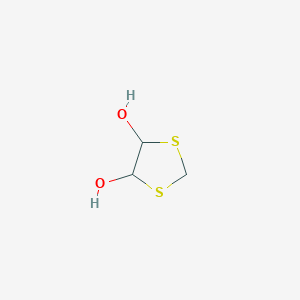

1,3-Dithiolane-4,5-diol

Description

Structure

3D Structure

Properties

CAS No. |

807363-74-2 |

|---|---|

Molecular Formula |

C3H6O2S2 |

Molecular Weight |

138.21 g/mol |

IUPAC Name |

1,3-dithiolane-4,5-diol |

InChI |

InChI=1S/C3H6O2S2/c4-2-3(5)7-1-6-2/h2-5H,1H2 |

InChI Key |

UDGYGLJRGXDTBV-UHFFFAOYSA-N |

Canonical SMILES |

C1SC(C(S1)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Dithiolane 4,5 Diol

Retrosynthetic Analysis of the 1,3-Dithiolane-4,5-diol Core

A retrosynthetic analysis of this compound reveals several logical disconnections. The core 1,3-dithiolane (B1216140) ring can be conceptually disassembled to a dicarbonyl equivalent and a 1,2-dithiol. Specifically, cleavage of the two carbon-sulfur bonds points towards a tartrate-derived dialdehyde (B1249045) or a related four-carbon unit with oxygen functionalities at C2 and C3, and a suitable two-sulfur component like 1,2-ethanedithiol. Another approach involves the disconnection of the C4-C5 bond, suggesting a coupling of two functionalized one-carbon units with a two-carbon dithio component. Further analysis considers the diol functionality, which can be retrosynthetically derived from an alkene via dihydroxylation, or from an epoxide via ring-opening. This suggests that a key intermediate could be a 1,3-dithiolane derivative with a double bond between C4 and C5, or an epoxide fused to the C4 and C5 positions.

Classical and Modern Approaches to 1,3-Dithiolane Ring Formation

The formation of the 1,3-dithiolane ring is a cornerstone of this synthesis.

Classical Methods: The most traditional and widely used method for constructing the 1,3-dithiolane ring is the condensation of a carbonyl compound with 1,2-ethanedithiol. wikipedia.org This reaction is typically catalyzed by Brønsted or Lewis acids. organic-chemistry.org Common catalysts include p-toluenesulfonic acid, often supported on silica (B1680970) gel for ease of work-up, and various metal triflates like yttrium triflate. organic-chemistry.org Iodine has also been employed as a mild and effective catalyst for this transformation. organic-chemistry.org

Modern Approaches: More contemporary methods focus on milder conditions, improved chemoselectivity, and the use of more environmentally benign catalysts. Hafnium trifluoromethanesulfonate (B1224126) has been shown to be a highly effective catalyst for the dithioacetalization of aldehydes and ketones, tolerating a wide range of sensitive functional groups. organic-chemistry.org Iron catalysts have also been utilized for the synthesis of 1,3-dithiolanes from aldehydes under mild conditions. organic-chemistry.org Furthermore, solvent-free conditions have been developed using catalysts like perchloric acid adsorbed on silica gel (HClO4-SiO2) and tungstophosphoric acid, offering high efficiency and ease of product isolation. organic-chemistry.org An interesting modern alternative involves the use of 3-(1,3-dithian-2-ylidene)pentane-2,4-dione (B18490) as an odorless equivalent of 1,3-propanedithiol (B87085) for the thioacetalization of carbonyls in water. organic-chemistry.org

A different strategy for forming the 1,3-dithiolane ring involves the reaction of epoxides with a source of two sulfur atoms. For instance, treatment of epoxides with potassium ethyl xanthogenate provides a simple and safe route to 1,3-dithiolane-2-thiones. pacific.edu Another approach utilizes the reaction of trimethylsilyldiazomethane (B103560) with thioketones to regioselectively form 2-trimethylsilyl-1,3-dithiolanes. beilstein-journals.org

The following table summarizes various catalytic systems used for 1,3-dithiolane ring formation:

| Catalyst/Reagent | Substrate | Conditions | Yield | Reference |

| p-Toluenesulfonic acid/Silica gel | Aldehydes, Ketones | - | Excellent | organic-chemistry.org |

| Hafnium trifluoromethanesulfonate | Aldehydes, Ketones | Mild | High | organic-chemistry.org |

| Iron catalyst | Aldehydes | Mild | - | organic-chemistry.org |

| Perchloric acid/Silica gel | Aldehydes, Ketones | Solvent-free, RT | - | organic-chemistry.org |

| Tungstophosphoric acid | Aldehydes, Ketones | Solvent-free | Excellent | organic-chemistry.org |

| Iodine | Aldehydes, Ketones | Mild | - | organic-chemistry.org |

| Potassium ethyl xanthogenate | Epoxides | - | Good to moderate | pacific.edu |

| Trimethylsilyldiazomethane | Thioketones | -75 °C to RT | - | beilstein-journals.org |

Stereoselective Introduction of the 4,5-Dihydroxyl Moiety

Achieving the correct stereochemistry of the two hydroxyl groups at the C4 and C5 positions is a critical aspect of synthesizing this compound.

Diastereoselective Strategies for this compound Synthesis

Diastereoselective approaches often rely on substrate control, where the existing stereocenters in a precursor molecule dictate the stereochemical outcome of subsequent reactions. One common strategy involves the dihydroxylation of a cyclic alkene precursor, such as a 1,3-dithiole. The facial selectivity of the dihydroxylation can be influenced by the steric and electronic properties of the dithiolane ring and any substituents present.

Another diastereoselective method involves the ring-opening of a cyclic sulfate (B86663) or epoxide derived from a chiral diol. The nucleophilic attack proceeds with a predictable stereochemical outcome, typically inversion of configuration at the site of attack. For example, a highly diastereoselective intermolecular [3 + 2] annulation of 1,4-dithiane-2,5-diol (B140307) with maleimides has been developed, leading to highly functionalized tetrahydrothiophene (B86538) derivatives with excellent diastereoselectivity. nih.gov This suggests that similar annulation strategies could be adapted for the synthesis of 1,3-dithiolane-4,5-diols.

Furthermore, cationic cyclization of 2-alkenyl-1,3-dithiolanes can lead to the diastereoselective formation of trans-decalin systems, indicating that intramolecular cyclizations involving the dithiolane moiety can proceed with high stereocontrol. researchgate.net Bismuth(III)-mediated hemiacetal/oxa-conjugate addition reactions have been shown to produce syn-1,3-diols in the form of cyclic acetals with high diastereoselectivity. liverpool.ac.uk

Enantioselective Methodologies for this compound Synthesis

Enantioselective synthesis aims to produce a single enantiomer of the target molecule. This can be achieved through various strategies:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as carbohydrates or amino acids. For instance, D-glucose can be a starting point for the synthesis of chiral building blocks that can be converted into enantiomerically pure 1,3-dithiolane derivatives. cdnsciencepub.com

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed.

Chiral Catalysis: This is a powerful strategy that employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Asymmetric dihydroxylation of a 1,3-dithiole precursor using a chiral osmium catalyst is a potential route. Additionally, asymmetric cascade sulfa-Michael/aldol (B89426) condensation reactions of 1,4-dithiane-2,5-diol with α,β-unsaturated ketones, catalyzed by a chiral squaramide, have been developed for the synthesis of chiral tetrahydrothiophenes, demonstrating the potential of organocatalysis in this area. thieme-connect.comacs.org

The following table highlights some enantioselective approaches that could be adapted for the synthesis of this compound:

| Method | Key Reagent/Catalyst | Stereochemical Outcome | Reference |

| Chiral Pool Synthesis | D-Glucose | Enantiomerically pure intermediates | cdnsciencepub.com |

| Asymmetric Cascade Reaction | Chiral Squaramide | High enantioselectivity | thieme-connect.comacs.org |

Chemoenzymatic Synthesis and Biocatalytic Approaches to this compound

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to achieve efficient and selective transformations. Enzymes, due to their inherent chirality and high selectivity, are particularly well-suited for the synthesis of enantiomerically pure compounds.

For the synthesis of this compound, a key enzymatic step could be the dihydroxylation of a suitable aromatic precursor by a toluene (B28343) dioxygenase (TDO) to generate a cis-1,2-dihydrocatechol. iupac.org This chiral diol could then be chemically converted to the target dithiolane. Lipases are another class of enzymes that can be employed for the kinetic resolution of racemic intermediates. For example, a one-pot enzymatic synthesis of enantiopure 1,3-oxathiolanes has been achieved using a lipase (B570770) for dynamic covalent kinetic resolution, a strategy that could be adapted for dithiolane synthesis. nih.gov Specifically, Trichosporon laibachii lipase has been used in the enantioselective synthesis of ((R)-5-acetoxy-1,3-oxathiolan-2-yl)methyl benzoate (B1203000) from 1,4-dithiane-2,5-diol. nih.gov

Protecting Group Strategies in this compound Synthesis

In a multi-step synthesis of a complex molecule like this compound, protecting groups are often essential to mask reactive functional groups and prevent unwanted side reactions. uchicago.edu

The hydroxyl groups of the 4,5-diol moiety can be protected as ethers (e.g., benzyl, silyl (B83357) ethers), esters (e.g., acetate, benzoate), or acetals (e.g., acetonide). The choice of protecting group depends on its stability to the reaction conditions used in subsequent steps and the ease of its selective removal. For instance, in a synthesis starting from D-glucose, an acetonide is commonly used to protect a diol functionality. cdnsciencepub.com

The 1,3-dithiolane group itself is a well-established protecting group for carbonyl compounds, known for its stability under both acidic and basic conditions. researchgate.netasianpubs.org However, its own synthesis may require the prior protection of other functionalities in the molecule. The removal of the dithiolane group to regenerate the carbonyl can be achieved using various reagents, including mercuric salts, although milder and less toxic methods using reagents like polyphosphoric acid and acetic acid have been developed. asianpubs.org Photochemical methods for the deprotection of 1,3-dithianes have also been explored. researchgate.net

Stereochemical Aspects and Conformational Analysis of 1,3 Dithiolane 4,5 Diol

Isomeric Forms and Chiral Recognition in 1,3-Dithiolane-4,5-diol

This compound can exist as three distinct stereoisomers due to the presence of two chiral centers at carbons 4 and 5. These are a pair of enantiomers (trans isomers) and a meso compound (cis isomer).

Trans-1,3-Dithiolane-4,5-diol: This diastereomer exists as a pair of enantiomers: (4R,5R)-1,3-dithiolane-4,5-diol and (4S,5S)-1,3-dithiolane-4,5-diol. In these isomers, the two hydroxyl groups are on opposite sides of the ring. Due to their non-superimposable mirror-image relationship, these enantiomers are chiral and will rotate plane-polarized light in equal but opposite directions. The separation of these enantiomers, a process known as chiral resolution, can be challenging but is crucial for applications where stereospecificity is important. mdpi.comnih.gov Methodologies such as enantioselective chromatography are often employed for the resolution of chiral 1,3-dithiolane (B1216140) derivatives. mdpi.com

Cis-1,3-Dithiolane-4,5-diol: This diastereomer, with both hydroxyl groups on the same side of the ring, is a meso compound. Despite having two chiral centers (4R,5S or 4S,5R), it possesses an internal plane of symmetry and is therefore achiral and optically inactive.

The recognition and differentiation of these isomers are critical. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for distinguishing between diastereomers. jeol.com For instance, the coupling constants between the protons at C4 and C5 are expected to differ significantly for the cis and trans isomers due to their different dihedral angles. The analysis of 13C NMR chemical shifts can also provide valuable information for stereochemical assignment in related diol systems. univ-lemans.fruniv-lemans.fr

Table 1: Possible Stereoisomers of this compound

| Isomer | Configuration | Chirality | Optical Activity |

|---|---|---|---|

| trans | (4R,5R) | Chiral | Optically Active |

| trans | (4S,5S) | Chiral | Optically Active |

Conformational Preferences and Dynamics of the 1,3-Dithiolane Ring System

The 1,3-dithiolane ring is not planar and adopts puckered conformations to relieve torsional strain. The two most common conformations are the envelope (Cs symmetry) and the twist (C2 symmetry) forms. The presence of substituents on the ring significantly influences the conformational equilibrium.

The five-membered ring of 1,3-dithiolane is flexible, and its derivatives can exhibit positional disorder in the crystalline state, adopting multiple conformations. nih.gov For substituted 1,3-dithiolanes, the substituents can occupy either pseudo-axial or pseudo-equatorial positions. The conformational preferences are dictated by a balance of steric and electronic effects.

In the case of this compound, the conformational landscape is further complicated by the presence of the two hydroxyl groups.

Trans-isomers ((4R,5R) and (4S,5S)): In the trans diastereomers, the two hydroxyl groups are on opposite faces of the ring. The conformational equilibrium will be influenced by the steric bulk of the hydroxyl groups, favoring conformations that minimize steric interactions. The hydroxyl groups will likely prefer to occupy pseudo-equatorial positions to reduce steric hindrance.

Cis-isomer ((4R,5S)): For the cis diastereomer, the two hydroxyl groups are on the same face of the ring. This proximity allows for the possibility of intramolecular hydrogen bonding, which can significantly stabilize certain conformations.

Computational studies on related 1,3-dithiane (B146892) sulfones have shown that the ring can undergo inversion and topomerization processes, with several minima and transition states on the potential energy surface. researchgate.net A similar dynamic behavior can be expected for the 1,3-dithiolane ring in this compound, with the energy barriers between different conformations being relatively low. Low-temperature NMR spectroscopy is a valuable technique for studying such dynamic processes and determining the populations of different conformers. researchgate.net

Intramolecular Interactions Influencing the Stereochemistry of this compound

In cis-1,3-dithiolane-4,5-diol, the two hydroxyl groups are positioned in close proximity on the same side of the ring, creating an ideal geometry for the formation of an intramolecular hydrogen bond. This interaction, where the hydrogen of one hydroxyl group interacts with the oxygen of the other, can significantly stabilize the molecule. researchgate.net The formation of a stable five- or six-membered ring through hydrogen bonding is a common feature in many diols and can lock the molecule into a specific conformation. researchgate.net

The strength of this intramolecular hydrogen bond will depend on the solvent. In non-polar solvents, the intramolecular hydrogen bond is expected to be stronger, as there is less competition from solvent molecules for hydrogen bonding. In protic or polar solvents, intermolecular hydrogen bonding with the solvent can compete with and weaken the intramolecular interaction. unito.it

This intramolecular hydrogen bond in the cis isomer would be expected to have a significant impact on its physical and chemical properties compared to the trans isomer, where such an interaction is not possible. For instance, the presence of intramolecular hydrogen bonding can influence acidity, boiling point, and solubility. Spectroscopic techniques like infrared (IR) and NMR spectroscopy can be used to detect and quantify the extent of intramolecular hydrogen bonding. researchgate.netnih.gov

For the trans isomer, the dominant intramolecular interactions will be steric repulsions between the substituents and the ring atoms. These repulsive forces will govern the conformational preferences, favoring arrangements that place the hydroxyl groups in less sterically hindered positions, typically pseudo-equatorial.

Table 2: Summary of Key Stereochemical and Conformational Features

| Feature | cis-1,3-Dithiolane-4,5-diol | trans-1,3-Dithiolane-4,5-diol |

|---|---|---|

| Stereoisomers | One meso compound | Pair of enantiomers (R,R and S,S) |

| Chirality | Achiral | Chiral |

| Primary Conformation Driver | Intramolecular hydrogen bonding | Minimization of steric interactions |

| Expected OH Orientation | Pseudo-axial and pseudo-equatorial to facilitate H-bonding | Predominantly pseudo-equatorial |

| Ring Dynamics | Potentially more rigid due to H-bond | Flexible, with interconverting conformers |

Reactivity and Mechanistic Investigations of 1,3 Dithiolane 4,5 Diol

Reactions Involving the 1,3-Dithiolane (B1216140) Heterocycle of 1,3-Dithiolane-4,5-diol

The 1,3-dithiolane ring, a cyclic thioacetal, is a robust functional group, yet it can undergo specific transformations under controlled conditions. The presence of the adjacent diol functionality can modulate the reactivity of this heterocycle through electronic and steric effects.

Ring Opening and Ring Expansion Reactions of this compound

Ring-opening reactions of the 1,3-dithiolane moiety in this compound can be achieved using various reagents, a common strategy for the deprotection of carbonyl groups. chemicalbook.com These reactions typically involve cleavage of the carbon-sulfur bonds. The choice of reagent is crucial to ensure compatibility with the diol functionality.

Table 1: Reagents for the Ring Opening of 1,3-Dithiolanes

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| CuCl₂-adsorbed silica (B1680970) gel | Varies | Aldehyde or Ketone | chemicalbook.com |

| Thionyl chloride | Varies | Aldehyde or Ketone | chemicalbook.com |

| P₂I₄/Ac₂O | Varies | Aldehyde or Ketone | chemicalbook.com |

| Amberlyst-15 | Varies | Aldehyde or Ketone | chemicalbook.com |

| NBS in acetone | Varies | Aldehyde or Ketone | chemicalbook.com |

| Thallium(III) nitrate (B79036) in methanol | Varies | Aldehyde or Ketone | chemicalbook.com |

Ring expansion of the 1,3-dithiolane ring to a six-membered 1,4-dithiin or seven-membered 1,4-dithiepin system can also be induced. csic.eskisti.re.kr For instance, treatment of a 1,3-dithiolane with phenyl selenenyl chloride in methylene (B1212753) chloride provides a mild and convenient method for this transformation. csic.es A proposed mechanism involves the formation of a sulfonium (B1226848) ion intermediate which then rearranges. Another example is the treatment of 1,3-dithiolane with tungsten hexachloride (WCl₆) in DMSO, which yields a dithiin as a ring-expanded product. chemicalbook.com The presence of the 4,5-diol group in this compound is expected to influence the regioselectivity and stereoselectivity of these reactions.

Thioacetal/Thioketal Reactivity within the this compound Framework

The thioacetal/thioketal functionality within the this compound framework is generally stable under both acidic and basic conditions, making it a useful protecting group for carbonyl compounds. organic-chemistry.org However, the C-2 position of the dithiolane ring can be deprotonated by strong bases, such as n-butyllithium, to form a nucleophilic carbanion. This "umpolung" (polarity reversal) allows the normally electrophilic carbonyl carbon to act as a nucleophile. wikipedia.org

While this is a common reaction for many 1,3-dithianes and dithiolanes, the stability of the resulting anion can be an issue with 1,3-dithiolanes, which may lead to fragmentation. wikipedia.org The electron-withdrawing nature of the adjacent hydroxyl groups in this compound could potentially influence the acidity of the C-2 proton and the stability of the corresponding anion.

Transformations of the 4,5-Dihydroxyl Functionality in this compound

The vicinal diol is a versatile functional group that can undergo a variety of transformations, including oxidation, reduction, esterification, and etherification.

Oxidation and Reduction Pathways of this compound

Oxidative cleavage of the vicinal diol in this compound can be achieved using reagents such as periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄). This reaction breaks the C4-C5 bond to yield two carbonyl groups. In the case of this compound, this would likely lead to the formation of a dicarbonyl compound. The sulfur atoms in the dithiolane ring are also susceptible to oxidation, which can occur concurrently or under different conditions. chemicalbook.com For example, microbial oxidation of 1,3-dithiolanes can afford 1,3-dithiolane-1-oxides with high enantiomeric excess. chemicalbook.com

The reduction of the diol functionality is less common but could potentially be achieved using specific reducing agents, although this might also affect the dithiolane ring. The reduction of dithianes with reagents like Raney nickel is a known method for desulfurization. uwindsor.ca

Esterification and Etherification Reactions of this compound

The hydroxyl groups of this compound can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) in the presence of an acid catalyst or a coupling agent. acs.orgorganic-chemistry.org Selective mono- or di-esterification can be achieved by controlling the stoichiometry of the reagents and the reaction conditions. organic-chemistry.org For example, selective monoesterification of symmetrical diols has been achieved using resin-bound triphenylphosphine. bohrium.com

Similarly, etherification of the diol can be accomplished by reacting it with alkyl halides in the presence of a base. The formation of cyclic ethers, such as acetals or ketals, by reacting the diol with aldehydes or ketones is a common strategy for protecting diol functionalities. wikipedia.org Kinetic resolution of diols has also been achieved through enantioselective etherification catalyzed by chiral phosphoric acids. chemistryviews.org

Derivatives and Functionalization of 1,3 Dithiolane 4,5 Diol

Synthesis of Substituted 1,3-Dithiolane-4,5-diol Derivatives

The synthesis of substituted this compound derivatives can be approached through several methodologies, primarily involving the reaction of a suitable dithiol precursor with a carbonyl compound or the modification of a pre-formed dithiolane ring.

A common method for the formation of the 1,3-dithiolane (B1216140) ring is the acid-catalyzed reaction of a 1,2-dithiol with an aldehyde or a ketone. chemicalbook.comorganic-chemistry.org For the synthesis of this compound derivatives, this would conceptually involve the use of 1,2-dimercaptoethane-1,2-diol as the dithiol component. However, the stability and availability of this specific dithiol can be a limiting factor.

Alternatively, functionalization can occur on a pre-existing 1,3-dithiolane scaffold. For instance, the introduction of substituents at the C2 position is a well-established strategy. This can be achieved by deprotonation of the C2-protons using a strong base, such as n-butyllithium, to form a nucleophilic carbanion. This anion can then react with various electrophiles, such as alkyl halides, epoxides, or carbonyl compounds, to introduce a wide range of substituents. organic-chemistry.orgquimicaorganica.org This approach, known as the Corey-Seebach reaction, effectively reverses the polarity of the carbonyl carbon, a concept termed "umpolung". quimicaorganica.orgwikipedia.org

Another avenue for substitution involves reactions at the sulfur atoms, such as oxidation to form sulfoxides, which can influence the reactivity and stereochemistry of the ring. chemicalbook.com Furthermore, the diol functionality at the C4 and C5 positions offers sites for further chemical modification, such as esterification or etherification, allowing for the attachment of various functional groups.

Chiral Derivatives and Ligands Derived from this compound

The inherent chirality of this compound, arising from the stereocenters at the C4 and C5 positions, makes it an attractive scaffold for the development of chiral ligands for asymmetric catalysis. The synthesis of enantiomerically pure or enriched derivatives is crucial for such applications.

One approach to obtaining chiral derivatives is through the use of chiral starting materials. For example, the synthesis could start from enantiopure tartaric acid, a readily available chiral pool molecule. While direct conversion to this compound is not widely documented, analogous syntheses of chiral diols and their derivatives are common. researchgate.netsctunisie.org

Resolution of a racemic mixture of a 1,3-dithiolane derivative is another viable method. For instance, the chiral resolution of (1,4-dithiaspiro[4.5]decan-2-yl)methanol, a related chiral 1,3-dithiolane, has been successfully achieved using semi-preparative enantioselective HPLC. mdpi.com This demonstrates the feasibility of separating enantiomers of functionalized 1,3-dithiolanes.

Once obtained in enantiopure form, these derivatives can be further modified to create bidentate or polydentate ligands. The diol groups can be functionalized with phosphine, amine, or other coordinating groups to chelate to metal centers. The rigid five-membered ring of the dithiolane backbone can provide a well-defined chiral environment around the metal, influencing the stereochemical outcome of a catalyzed reaction. While the direct application of this compound itself as a ligand is not extensively reported, the synthesis of chiral 1,3-diphosphine ligands with other backbones highlights the potential of such structures in asymmetric catalysis. nih.gov

Incorporation of this compound into Complex Molecular Architectures

The 1,3-dithiolane moiety is a versatile building block in the synthesis of complex molecules, including natural products and macrocycles. organic-chemistry.orgcam.ac.uk Its stability under a variety of reaction conditions makes it a suitable protecting group for carbonyl functionalities. organic-chemistry.org The this compound scaffold, with its additional functional handles, offers even greater potential for incorporation into larger and more intricate structures.

The diol functionality can be used as a branching point to connect the dithiolane core to other parts of a larger molecule. For example, the diol can be converted into a cyclic acetal (B89532) or ketal, or it can be used to form esters or ethers, linking to other molecular fragments. The synthesis of macrocycles often involves the strategic connection of bifunctional building blocks, and diols are common precursors for such cyclization reactions. researchgate.net

While direct examples of the incorporation of this compound into complex natural products are not readily found in the literature, the use of simpler 1,3-dithianes in the synthesis of complex molecules is well-documented. cam.ac.uk These examples provide a proof-of-concept for the utility of dithioacetal-containing scaffolds in multi-step synthesis. The added functionality of the diol group in this compound would allow for more diverse and complex connections within a target molecule.

Advanced Analytical and Spectroscopic Characterization of 1,3 Dithiolane 4,5 Diol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation of 1,3-Dithiolane-4,5-diol

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure and, crucially, the relative stereochemistry of diastereomers of this compound. Both ¹H and ¹³C NMR provide insights into the connectivity and spatial arrangement of atoms within the molecule.

In ¹H NMR spectroscopy, the chemical shifts (δ) and coupling constants (J) of the protons on the dithiolane ring are particularly informative. The protons at C4 and C5 are diastereotopic and their coupling pattern can help distinguish between cis and trans isomers. The magnitude of the vicinal coupling constant, ³J(H4,H5), is dependent on the dihedral angle between these protons, which differs significantly between stereoisomers. Furthermore, the hydroxyl protons can provide information on intramolecular hydrogen bonding, which may be present in the cis-diol isomer.

¹³C NMR spectroscopy is also highly sensitive to the stereochemical environment. The chemical shifts of the carbon atoms of the dithiolane ring (C2, C4, and C5) vary between isomers. For derivatives where the diol is protected, for instance as an acetonide, the chemical shifts of the acetonide carbons can be particularly diagnostic for the relative stereochemistry of 1,3-diols. For syn (or cis) diols forming an acetonide, the acetonide methyl groups typically show resonances around 30 and 19 ppm, whereas for anti (or trans) diols, these methyl groups resonate in a narrower range of 24-25 ppm. univ-lemans.fr

Table 1: Representative ¹H and ¹³C NMR Data for a 1,3-Dithiolane (B1216140) Derivative Data is often reported for derivatives due to the complexity of the parent compound. The following is a representative example for a substituted 1-oxo-1,3-dithiolane.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| H-2 | 3.90-4.20 (m) | 35.0-40.0 |

| H-4 | 3.20-3.60 (m) | 55.0-60.0 |

| H-5 | 3.00-3.40 (m) | 40.0-45.0 |

| OH | 2.50-4.00 (br s) | - |

Note: Chemical shifts are highly dependent on the solvent, concentration, and specific substituents on the dithiolane ring. Data is generalized from typical ranges for similar structures. researchgate.netnih.gov

Mass Spectrometry for Structural Confirmation and Fragmentation Pathways of this compound

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. The choice of ionization method, such as Electron Impact (EI) or softer techniques like Electrospray Ionization (ESI) and Chemical Ionization (CI), influences the extent of fragmentation.

Under EI conditions, which is a "hard" ionization technique, the molecular ion (M⁺˙) may be observed, but significant fragmentation is common. emory.edu Characteristic fragmentation pathways for 1,3-dithiolane derivatives often involve the cleavage of the C-S bonds. For this compound, fragmentation could be initiated by the loss of a hydroxyl group (•OH) or water (H₂O). Subsequent fragmentation may involve the rupture of the dithiolane ring, leading to characteristic sulfur-containing fragment ions.

Softer ionization techniques like ESI are more likely to produce protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation, which is useful for confirming the molecular weight. Tandem mass spectrometry (MS/MS) can then be employed to induce and analyze fragmentation of these precursor ions. core.ac.uk In MS/MS experiments, collision-induced dissociation (CID) of the [M+H]⁺ ion of this compound would likely show sequential losses of water. Another potential pathway is the cleavage of the dithiolane ring. For vicinal diols, derivatization, for example with boronic acids, can enhance ionization efficiency and produce characteristic fragmentation patterns in ESI-MS. nih.govsci-hub.se

Table 2: Predicted Key Ions in the Mass Spectrum of this compound (C₃H₆O₂S₂)

| m/z Value | Proposed Ion/Fragment | Possible Fragmentation Pathway |

|---|---|---|

| 138 | [M]⁺˙ | Molecular Ion |

| 121 | [M - OH]⁺ | Loss of a hydroxyl radical |

| 120 | [M - H₂O]⁺˙ | Loss of a water molecule |

| 106 | [M - S]⁺˙ or [M - H₂O - CH₂]⁺˙ | Loss of a sulfur atom or further fragmentation |

| 92 | [C₂H₄S₂]⁺˙ | Cleavage of C4-C5 bond with loss of C₂H₂O₂ |

| 75 | [CHOS]⁺ | Fragment containing one sulfur and one oxygen |

Note: These pathways are predictive and based on the general fragmentation behavior of diols and dithiolanes. Actual spectra can vary based on instrumentation and conditions. nih.govresearchgate.netnih.gov

X-ray Crystallography for Solid-State Structure Determination of this compound

X-ray crystallography provides the most definitive and unambiguous method for determining the solid-state structure of this compound and its derivatives. nih.gov This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, which together define the exact three-dimensional structure of the molecule in a crystal.

A crystallographic study can unequivocally establish the relative stereochemistry (cis or trans) of the hydroxyl groups at the C4 and C5 positions. For chiral, enantiomerically pure samples, it can also be used to determine the absolute configuration. nih.gov The analysis reveals the conformation of the five-membered dithiolane ring, which is typically non-planar and adopts an envelope or twist conformation to minimize steric and torsional strain.

Table 3: Representative Crystallographic Data for a Related Cyclic Diol Derivative Data from anti-3,3,6,6-tetramethylthiepane-4,5-diol, a related cyclic sulfur-containing diol. rsc.org

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| C-S Bond Length | ~1.85 Å |

| C-O Bond Length | ~1.43 Å |

| C-C Bond Length (ring) | ~1.54 Å |

| O-C-C-O Torsion Angle | ~178° (anti configuration) |

Note: These values are for a related compound and serve to illustrate the type of data obtained from X-ray crystallography.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound and to probe aspects of its structure, such as hydrogen bonding.

The IR spectrum of this compound is expected to be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups. The broadness of this peak is a strong indicator of intermolecular hydrogen bonding. A sharper, weaker band may appear at higher frequencies (~3600 cm⁻¹) in dilute solution, corresponding to free, non-hydrogen-bonded O-H groups.

Other key absorptions include C-O stretching vibrations, typically found in the 1000-1200 cm⁻¹ region. The C-H stretching vibrations of the methylene (B1212753) and methine groups on the ring will appear just below 3000 cm⁻¹. The C-S stretching vibrations are typically weak in IR spectra and appear in the fingerprint region between 600-800 cm⁻¹.

Raman spectroscopy provides complementary information. While O-H and C-O stretches are often weak in Raman spectra, the C-S and S-S (if present in a derivative) stretching vibrations tend to produce more intense Raman signals, making it a useful technique for studying the sulfur-containing portion of the molecule.

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical IR Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| C-H Stretch | 2850 - 3000 | Medium |

| C-O Stretch | 1000 - 1200 | Medium-Strong |

| C-C Stretch | 800 - 1200 | Weak-Medium |

| C-S Stretch | 600 - 800 | Weak |

Note: These are generalized frequency ranges. The exact positions of the bands can be influenced by the molecular environment and stereochemistry. researchgate.net

Table of Compounds

| Compound Name |

|---|

| This compound |

| 1-Oxo-1,3-dithiolane |

Theoretical and Computational Chemistry Studies on 1,3 Dithiolane 4,5 Diol

Quantum Chemical Calculations of Electronic Structure and Reactivity of 1,3-Dithiolane-4,5-diol

Quantum chemical calculations are fundamental to understanding the electronic characteristics of this compound. These calculations solve the Schrödinger equation, or approximations of it, to determine the distribution of electrons within the molecule. This information is crucial for predicting the molecule's stability, geometry, and how it will interact with other chemical species.

The electronic structure is often described in terms of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

From these orbital energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a framework for understanding and predicting the outcomes of chemical reactions.

Table 1: Global Reactivity Descriptors Derived from Quantum Chemical Calculations This table illustrates the types of descriptors that would be calculated for this compound in a typical computational study.

| Descriptor | Formula | Chemical Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance of the molecule to change its electron configuration. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates the molecule's polarizability. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of the molecule to attract electrons to itself. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's ability to act as an electrophile. |

Molecular Dynamics Simulations for Conformational Analysis of this compound

The 1,3-dithiolane (B1216140) ring is not planar and can adopt several different conformations. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape.

These simulations model the molecule's behavior by solving Newton's equations of motion for a system of interacting atoms, providing a trajectory that reveals how the molecule's shape and orientation change. This allows for the identification of stable low-energy conformations and the pathways for interconversion between them.

A conformational analysis of the related 1,3-dithiane (B146892) ring using quantum-chemical methods and MD simulations revealed a potential energy surface with six minima, corresponding to chair and flexible (twist) forms. researchgate.net The simulations showed that at room temperature, the flexible conformers readily interconvert and ultimately transform into the more stable chair conformer. researchgate.net A similar approach for this compound would identify its preferred three-dimensional structures, which are crucial for understanding its interactions with other molecules. The presence of the 4,5-diol substituents would introduce additional complexity due to potential intramolecular hydrogen bonding, which could stabilize certain conformations.

Table 2: Example Conformational Energy Profile for 1,3-Dithiane This table, based on data for the analogous 1,3-dithiane, illustrates the kind of information obtained from a conformational analysis. Energies are relative and for illustrative purposes.

| Conformer | Point Group | Relative Energy (kJ/mol) (HF/6-31G(d)) | Relative Energy (kJ/mol) (MP2/6-31G(d)) |

| Chair (C) | C2v | 0.0 | 0.0 |

| 1,4-Twist (1,4-T) | C2 | 25.1 | 24.0 |

| 2,5-Twist (2,5-T) | C2 | 27.2 | 26.2 |

Source: Adapted from Kuznetsov, V. V., Russian Journal of Organic Chemistry, 2010. researchgate.net

Prediction of Reaction Pathways and Transition States for this compound Transformations

Computational chemistry is a powerful tool for mapping the entire energy landscape of a chemical reaction, providing a detailed mechanism that includes intermediates and transition states. For this compound, this could involve studying reactions such as oxidation of the sulfur atoms, ring-opening reactions, or substitutions at the carbon atoms. rsc.orgnih.gov

To predict a reaction pathway, researchers use computational methods to locate the geometry of the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. By mapping these points, a potential energy surface for the transformation can be constructed.

For instance, combined Density Functional Theory (DFT) and MD simulations have been used to study complex cycloaddition reactions, revealing that a single transition state can lead to multiple products through a bifurcating reaction pathway. nih.gov Such studies can also reveal the significant influence of solvent molecules on the reaction dynamics and product ratios. nih.gov For this compound, these methods could be applied to predict the mechanisms of its synthesis or degradation, identifying key intermediates and predicting the energetic feasibility of different chemical transformations.

Density Functional Theory (DFT) Applications to this compound

Density Functional Theory (DFT) is a specific class of quantum chemical calculation that has become one of the most popular and versatile methods in computational chemistry. DFT is based on the principle that the energy of a molecule can be determined from its electron density, which is a simpler quantity to work with than the complex many-electron wavefunction.

DFT methods offer a favorable balance between computational cost and accuracy, making them suitable for a wide range of applications. For this compound, DFT would be the method of choice for many of the studies mentioned previously.

Specific applications include:

Geometry Optimization: Determining the most stable three-dimensional structure of the molecule by finding the geometry that corresponds to the lowest energy.

Vibrational Analysis: Calculating the vibrational frequencies of the molecule. These can be compared with experimental infrared (IR) and Raman spectra to confirm the structure and aid in spectral assignment. Studies on related compounds have shown good agreement between DFT-calculated vibrational frequencies and experimental measurements. mdpi.com

Electronic Properties: Calculating the HOMO-LUMO energies, molecular electrostatic potential (MEP) maps, and natural bond orbital (NBO) analysis to understand charge distribution and reactivity. mdpi.com

Reaction Mechanisms: As discussed in section 7.3, DFT is extensively used to calculate the energies of reactants, products, and transition states to elucidate reaction pathways and determine activation energies. researchgate.netnih.gov

By applying DFT, a comprehensive theoretical profile of this compound can be constructed, providing deep insights into its structural, electronic, and reactive properties.

Applications and Role of 1,3 Dithiolane 4,5 Diol in Specialized Organic Synthesis

1,3-Dithiolane-4,5-diol as a Chiral Building Block in Asymmetric Synthesis

Chiral 1,3-dithiolane (B1216140) scaffolds are recognized for their potential in medicinal chemistry and drug design. mdpi.com The introduction of substituents onto the dithiolane ring, particularly at the 4- and 5-positions as in this compound, creates stereogenic centers, making the molecule a valuable chiral building block. mdpi.com The stereochemistry of such compounds is a critical feature, as it can significantly influence pharmacodynamic and pharmacokinetic properties in biologically active molecules. mdpi.com

While many chiral 1,3-dithiolanes are synthesized and evaluated as racemic mixtures, the resolution and use of enantiomerically pure forms are crucial for asymmetric synthesis. mdpi.com Research on related chiral 1,3-dithiolane derivatives, such as (1,4-dithiaspiro[4.5]decan-2-yl)methanol, has demonstrated successful methods for chiral resolution and absolute configuration assignment. mdpi.comunimore.it These methodologies, including enantioselective HPLC, provide a pathway for preparing enantiopure 1,3-dithiolane scaffolds. mdpi.com

As a C₂-symmetric or asymmetric diol, this compound offers multiple stereochemical arrangements (e.g., (4R,5R), (4S,5S), and meso) that can be used to impart chirality in the synthesis of complex targets. The defined spatial orientation of its two hydroxyl groups allows it to serve as a template or starting material for constructing molecules with multiple, controlled stereocenters. Chiral diols are pivotal building blocks in the preparation of a wide array of chiral chemicals, including pharmaceuticals and agricultural products. nih.gov

Utilization in Stereocontrolled Synthesis of Complex Molecules

The utility of this compound in stereocontrolled synthesis stems from the dual functionality of its structure: the stable, sulfur-containing heterocyclic ring and the reactive diol moiety. The 1,3-dithiolane group is generally stable under both acidic and alkaline conditions, making it a robust component during multi-step synthetic sequences. researchgate.net

The diol functionality at the C4 and C5 positions provides versatile handles for subsequent chemical transformations. These hydroxyl groups can be:

Protected and deprotected selectively , allowing for stepwise manipulation of the molecule.

Transformed into other functional groups , such as esters, ethers, or halides, to enable further coupling reactions.

Used to direct the stereochemical outcome of reactions at adjacent centers through intramolecular interactions or by serving as attachment points for chiral auxiliaries.

The fixed stereochemical relationship between the two hydroxyl groups (cis or trans) is critical for transferring stereochemical information to new stereocenters, a fundamental principle in the synthesis of natural products and other complex organic molecules.

Potential as a Precursor for Novel Heterocyclic Systems

The structure of this compound is well-suited for serving as a precursor to a variety of novel heterocyclic systems. The combination of sulfur atoms within the ring and adjacent hydroxyl groups allows for a range of cyclization and rearrangement reactions.

For instance, dithiolane systems can be precursors to other functionalized heterocyles. organic-chemistry.org While a distinct molecule, the reactivity of the related 1,4-dithiane-2,5-diol (B140307) as a versatile synthon for sulfur-containing heterocycles illustrates the synthetic potential of such multifunctional compounds. researchgate.net 1,4-Dithiane-2,5-diol is used in sulfa-Michael/aldol (B89426) sequences to create polysubstituted tetrahydrothiophenes and other heterocycles like thiazolidines. researchgate.net Analogously, the vicinal diol arrangement in this compound could be exploited to construct fused ring systems, such as dithiolane-fused dioxolanes, or serve as a scaffold for building more complex polycyclic architectures. The sulfur atoms can also be oxidized to sulfoxides or sulfones, further diversifying the range of accessible heterocyclic derivatives. nih.gov

Role as a Masked Synthon in Carbon-Carbon Bond Formations

A cornerstone of dithiane and dithiolane chemistry is their use as masked acyl anion equivalents, a concept often referred to as "umpolung" (polarity inversion). researchgate.netnih.gov The proton at the C2 position of the 1,3-dithiolane ring can be abstracted by a strong base, creating a nucleophilic carbanion. wikipedia.org This nucleophile can then attack various electrophiles (e.g., alkyl halides, epoxides, carbonyl compounds) to form new carbon-carbon bonds. uwindsor.ca

However, a key difference in reactivity exists between 1,3-dithianes and 1,3-dithiolanes. While 2-lithio-1,3-dithianes are generally stable, 2-lithio-1,3-dithiolanes are prone to fragmentation, which involves the loss of ethylene (B1197577) to generate a dithiocarboxylate. nih.govwikipedia.org This fragmentation pathway must be carefully considered when designing synthetic routes. nih.gov

In the context of this compound, the hydroxyl groups would likely require protection prior to C2-deprotonation to prevent interference from the acidic protons. After a successful C-C bond-forming reaction at the C2 position, the dithiolane group can be hydrolyzed back to a carbonyl group, revealing the product of the masked acylation. This strategy effectively allows the dithiolane to function as a synthon for a carbonyl group with inverted reactivity.

| Synthetic Role | Description | Key Feature of this compound |

|---|---|---|

| Chiral Building Block | Provides a scaffold with defined stereochemistry for asymmetric synthesis. | Inherent chirality at C4 and C5 positions. |

| Stereocontrol Element | The diol's configuration directs the stereochemical outcome of subsequent reactions. | Fixed spatial relationship of hydroxyl groups. |

| Heterocycle Precursor | Serves as a starting material for constructing new, often complex, ring systems. | Presence of both sulfur and hydroxyl functionalities. |

| Masked Synthon (Umpolung) | Enables nucleophilic acylation through deprotonation at the C2 position for C-C bond formation. | Acidity of C2 proton (requires OH protection). |

Design and Synthesis of Advanced Materials Precursors derived from this compound

The unique structural features of this compound suggest its potential as a precursor for advanced materials. Organic molecules rich in sulfur are of significant interest in materials science due to their electronic and optical properties, which make them suitable for applications in organic electronics.

The 1,3-dithiolane ring is a component of molecules used in the development of organic conductors and semiconductors. The diol functionality of this compound offers a distinct advantage for materials synthesis, providing reactive sites for polymerization or for grafting the molecule onto surfaces. For example, the hydroxyl groups could be converted into acrylate (B77674) or methacrylate (B99206) esters, creating monomers for radical polymerization. The resulting polymers would feature the sulfur-rich dithiolane moiety in the side chains, potentially imparting useful redox or optical properties.

Furthermore, the diol can be used to link molecular units together, forming oligomers or dendrimers with a dithiolane core. Such materials could be investigated for applications in nonlinear optics, sensing, or as components in self-assembled monolayers on metal surfaces, leveraging the strong affinity of sulfur for metals like gold.

Future Research Directions and Challenges for 1,3 Dithiolane 4,5 Diol

Development of More Efficient and Sustainable Synthetic Routes to 1,3-Dithiolane-4,5-diol

A primary challenge for future research is the development of practical and environmentally benign methods for synthesizing this compound. Current synthetic strategies for sulfur heterocycles often rely on harsh conditions or stoichiometric reagents. thieme-connect.comresearchgate.net Future efforts should focus on catalytic and sustainable approaches.

Key research objectives include:

Catalytic Routes from Renewable Feedstocks: A significant advancement would be the synthesis of this compound from readily available chiral precursors like tartaric acid derivatives. This could involve stereospecific dithiolation reactions, potentially using novel transition-metal or organocatalysts to ensure high yields and stereocontrol.

Green Chemistry Approaches: The principles of green chemistry should guide the development of new synthetic pathways. nih.gov This includes the use of non-toxic solvents (such as water or ionic liquids), recyclable catalysts, and processes that minimize waste generation. nih.govchemicalbook.com Photoredox catalysis, for instance, offers a metal-free, visible-light-mediated option for constructing 1,3-dithiolane (B1216140) rings under mild conditions. rsc.org

Enzymatic and Biocatalytic Methods: Biocatalysis offers a powerful tool for enantioselective synthesis. Future work could explore the use of enzymes for the kinetic resolution of racemic this compound or for the direct, stereoselective synthesis from achiral starting materials.

Table 1: Comparison of Potential Future Synthetic Strategies for this compound

| Synthetic Strategy | Potential Catalyst/Reagent | Key Advantages | Foreseen Challenges |

|---|---|---|---|

| Stereospecific Dithiolation | Chiral Lewis Acids, Organocatalysts | High stereocontrol, potential for asymmetric synthesis. | Catalyst development, substrate specificity. |

| Green Catalytic Routes | Recyclable solid-supported catalysts, Photoredox catalysts. rsc.org | Reduced environmental impact, mild reaction conditions. | Catalyst stability and efficiency. |

| Biocatalysis/Enzymatic Synthesis | Lipases, Oxidoreductases | High enantioselectivity, environmentally benign. | Enzyme screening and optimization, substrate scope. |

| Elemental Sulfur Reactions | Direct C-H sulfuration with S8. thieme-connect.com | Atom economy, low-cost sulfur source. | Control of regioselectivity and over-oxidation. |

Exploration of Novel Reactivity Patterns of this compound

The reactivity of this compound is dictated by its vicinal diol and the dithiolane ring. A thorough exploration of its chemical behavior is essential for unlocking its synthetic potential.

Future research directions could focus on:

Stereoselective Transformations of the Diol: The two hydroxyl groups can be functionalized to form esters, ethers, or cyclic acetals. A key challenge is to control the stereoselectivity of these reactions, which could be directed by the inherent chirality of the molecule or by external chiral reagents. Such transformations could yield a diverse library of derivatives for biological screening. nih.govnsf.gov

Reactions Involving the Dithiolane Ring: The sulfur atoms of the dithiolane ring can undergo oxidation to form sulfoxides and sulfones, which can significantly alter the molecule's electronic properties and reactivity. rsc.org Additionally, the ring can be opened under specific conditions, providing a pathway to linear sulfur-containing compounds. chemicalbook.com

Cooperative Reactivity: Investigating the interplay between the diol and the dithiolane ring is a promising avenue. The sulfur atoms could act as coordinating sites for metal catalysts, directing the reactivity of the hydroxyl groups, or vice-versa. This cooperative effect could enable novel transformations that are not possible with simple diols or dithiolanes alone.

Expansion of Applications of this compound in Asymmetric Synthesis

Chiral molecules are central to the pharmaceutical and agrochemical industries, and the demand for efficient methods to produce single-enantiomer compounds is high. mdpi.comnih.govmdpi.comnih.gov The stereochemically defined structure of this compound makes it an attractive candidate for applications in asymmetric synthesis.

Key areas for future exploration include:

Chiral Ligands for Asymmetric Catalysis: The C2-symmetric chiral forms of this compound could serve as novel bidentate or tetradentate ligands for transition metals. The combination of "hard" oxygen donors from the diol and "soft" sulfur donors from the dithiolane ring could lead to unique catalytic activities in reactions such as asymmetric hydrogenations, oxidations, or carbon-carbon bond formations.

Chiral Auxiliaries: The diol moiety can be temporarily attached to a prochiral substrate. The inherent chirality of the this compound scaffold would then direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and potentially recycled.

Chiral Building Blocks: Enantiomerically pure this compound can serve as a versatile starting material for the synthesis of complex natural products and pharmaceuticals. frontiersin.org Its rigid, well-defined structure allows for the predictable transfer of stereochemical information through multiple synthetic steps. researchgate.net The synthesis of novel 1,3-dithiolane nucleoside analogues is one such promising application area. researchgate.net

Table 2: Potential Applications of Chiral this compound in Asymmetric Synthesis

| Application Area | Description | Potential Reactions |

|---|---|---|

| Chiral Ligand | Coordinates to a metal center to create a chiral catalytic environment. | Asymmetric hydrogenation, epoxidation, Diels-Alder reactions. |

| Chiral Auxiliary | Temporarily attached to a substrate to direct a stereoselective reaction. | Asymmetric aldol (B89426) reactions, alkylations, cycloadditions. |

| Chiral Building Block | Incorporated as a stereodefined unit into a larger target molecule. | Total synthesis of natural products, synthesis of chiral drugs. researchgate.net |

Integration of this compound Chemistry with Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis is increasingly moving towards more efficient and automated processes. Integrating the synthesis and derivatization of this compound with these technologies represents a significant future challenge and opportunity.

Continuous Flow Synthesis: Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better temperature control, and easier scalability. nih.govuc.ptpharmablock.com Developing continuous flow methods for the synthesis of this compound and its subsequent transformations would be a major step towards its industrial application. This would be particularly beneficial for reactions that are highly exothermic or involve hazardous intermediates.

Automated Synthesis Platforms: The use of robotic systems for automated synthesis can accelerate the discovery of new derivatives with desired properties. chemrxiv.org An automated platform could be programmed to perform a series of reactions on the this compound core, systematically varying reagents and conditions to rapidly generate a library of compounds for high-throughput screening in drug discovery or materials science. This approach would significantly reduce the time and effort required for lead optimization.

The successful integration of these modern technologies will be crucial for fully realizing the potential of this compound as a valuable scaffold in chemical research and development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.